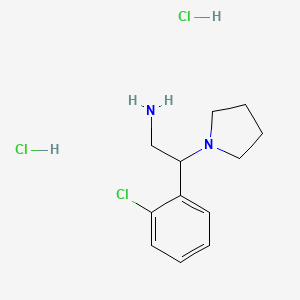

![molecular formula C15H10F2N2OS B2837997 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide CAS No. 868368-74-5](/img/structure/B2837997.png)

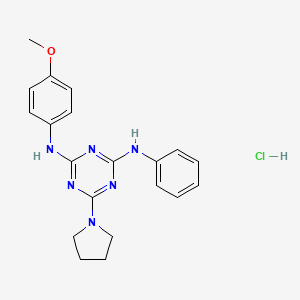

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound that has been found in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide” and similar compounds can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involving “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide” and similar compounds can be studied using various analytical techniques. For instance, the colorimetric assays established weak COX-1 inhibitory activity of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide” can be determined using various analytical techniques. For instance, NMR can provide information about the chemical shifts of the compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound similar in structure to the target compound, was synthesized and characterized, highlighting the potential for N,N-bidentate directing groups in metal-catalyzed C-H bond functionalization reactions (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Pharmacological Applications

- A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally similar to the target compound, were synthesized and evaluated for their antimicrobial activity, showing potential therapeutic intervention for the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).

Molecular Biology Applications

- The compound AZD4877, structurally related to the target compound, was identified as a potent inhibitor of kinesin spindle protein (KSP), showing promising results in arresting cells in mitosis and inducing cellular death. This could be significant in the development of anticancer agents (Theoclitou et al., 2011).

Antimicrobial and Antifungal Applications

- Fluorinated 2-(4-aminophenyl)benzothiazoles, similar to the target compound, were synthesized and found to be potently cytotoxic in specific human breast cancer cell lines, but inactive against other cell lines, indicating their potential in cancer therapy (Hutchinson et al., 2001).

Diagnostic and Imaging Applications

- Novel positron emission tomography ligands structurally related to the target compound were designed for imaging metabotropic glutamate receptor type 1 in rodent brains, demonstrating their potential in neurological research (Fujinaga et al., 2012).

Synthesis of Novel Compounds

- Synthesis of novel aromatic polyimides using derivatives similar to the target compound was explored, with applications in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2OS/c1-8-4-2-3-5-10(8)14(20)19-15-18-13-11(17)6-9(16)7-12(13)21-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTJZFRQLNZIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)